molecular formula C18H19NO3 B160581 (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane CAS No. 137515-66-3

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

Cat. No. B160581
M. Wt: 297.3 g/mol
InChI Key: DURMMNMFHRIMJD-IRXDYDNUSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane” are not well-documented in the available literature .

Scientific Research Applications

Antineoplastic Drug Candidates

Compounds with structures related to "(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane" have been explored for their potential as antineoplastic (anti-cancer) drug candidates. For instance, a series of compounds demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs, with features such as greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These compounds induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, coupled with tolerability in mice, highlight their potential for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Chemical and Pharmacological Potential

The chemical transformations and biological activity of derivatives containing a sultone core have been studied, showing the possibility of constructing new molecular systems with attractive pharmacological properties. These studies reveal a broad pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties, underscoring the need for further research into these compounds (Hryhoriv et al., 2021).

Peptide Synthesis and Studies

The use of specific amino acids, such as TOAC (a spin label amino acid), in peptide synthesis has been reviewed, focusing on their chemical, physicochemical, spectroscopic, and conformational aspects. Incorporating such cyclic molecules into peptides has been very useful for analyzing backbone dynamics and peptide secondary structure, with applications in studying peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions. This research suggests the growing importance of unnatural amino acids in peptide research (Schreier et al., 2012).

Future Directions

The future directions for research on “(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane” are not clear due to the limited information available .

properties

IUPAC Name

benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMMNMFHRIMJD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

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